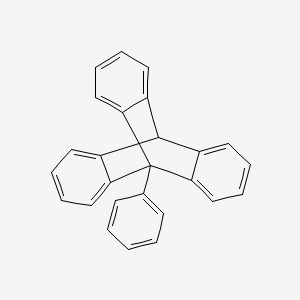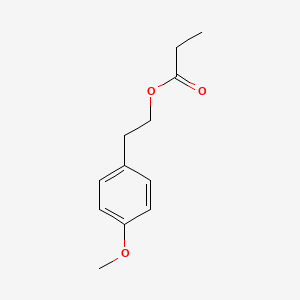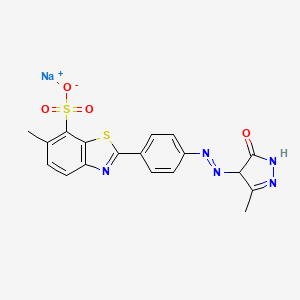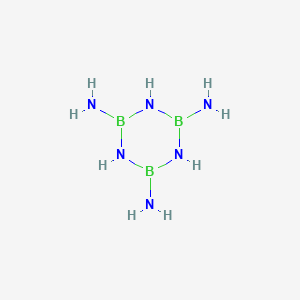![molecular formula C17H11NO5 B14715372 2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione CAS No. 6627-16-3](/img/structure/B14715372.png)
2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione is a compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione typically involves multi-component reactions. One efficient method involves the use of L-proline as a recyclable organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, and the reusability of the catalyst . Another method involves the use of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method is environmentally benign and allows for the recovery and reuse of the catalyst without loss of activity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of recyclable catalysts and solvent-free conditions, are likely to be employed to ensure sustainability and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl and nitro groups, which are reactive under different conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of hydroquinone derivatives.
Aplicaciones Científicas De Investigación
2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can generate reactive oxygen species (ROS), which can damage DNA and induce apoptosis in cancer cells . It also regulates the tumor suppressor factor p53 and induces apoptosis via the endoplasmic reticulum stress pathway .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna and its biological activities.
2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone: Exhibits similar fluorescence properties and is used in electroluminescence devices.
Uniqueness
2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione is unique due to the presence of both hydroxyl and nitro groups, which enhance its reactivity and potential biological activities. Its ability to generate ROS and induce apoptosis in cancer cells makes it a promising candidate for anticancer research.
Propiedades
Número CAS |
6627-16-3 |
|---|---|
Fórmula molecular |
C17H11NO5 |
Peso molecular |
309.27 g/mol |
Nombre IUPAC |
2-[hydroxy-(3-nitrophenyl)methyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C17H11NO5/c19-15-9-14(17(21)13-7-2-1-6-12(13)15)16(20)10-4-3-5-11(8-10)18(22)23/h1-9,16,20H |
Clave InChI |
CRQBVGCQCVBNIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C(C3=CC(=CC=C3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



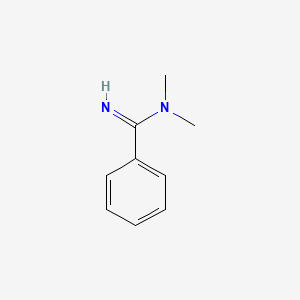

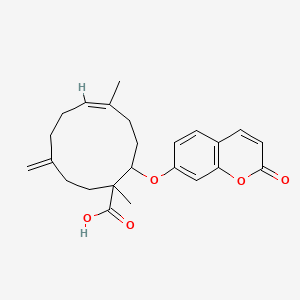

![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)

